5-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. This compound is characterized by the presence of a thiophene ring substituted with a carboxamide group and a chloro substituent, as well as an isoindolinone moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide is the Factor Xa (FXa) enzyme . FXa is a crucial enzyme in the coagulation cascade, playing a pivotal role in the formation of blood clots. By inhibiting FXa, this compound can prevent thrombus formation, making it a potential therapeutic agent for thromboembolic diseases .
Mode of Action
This compound: interacts with FXa through the neutral ligand chlorothiophene in the S1 subsite . This interaction inhibits the activity of FXa, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This inhibition effectively prevents the formation of blood clots .
Biochemical Pathways
The action of This compound primarily affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, this compound disrupts the cascade, preventing the formation of thrombin and, subsequently, fibrin, the main component of blood clots . This disruption can prevent thrombus formation and may have downstream effects on other coagulation-related pathways .
Pharmacokinetics
The pharmacokinetic properties of This compound are characterized by good oral bioavailability and high potency . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for this combination . .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the inhibition of blood clot formation . By preventing the activation of thrombin, this compound stops the formation of fibrin, thereby inhibiting the formation of blood clots . This antithrombotic effect can be beneficial in the prevention and treatment of thromboembolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoindolinone Moiety: The starting material, 2-methylphthalic anhydride, undergoes a reaction with ammonia or an amine to form the isoindolinone structure.
Introduction of the Thiophene Ring: The isoindolinone intermediate is then reacted with a thiophene derivative, such as 5-chlorothiophene-2-carboxylic acid, under conditions that facilitate amide bond formation. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification methods, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituent on the thiophene ring can be replaced by nucleophiles in substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: LiAlH4, dry ether, reflux.
Substitution: Sodium methoxide, methanol, room temperature.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Thiophene derivatives with various nucleophiles replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
5-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)pyridine-2-carboxamide: Contains a pyridine ring instead of a thiophene ring.
5-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide: Features a furan ring in place of the thiophene ring.
Uniqueness
The presence of the thiophene ring in 5-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide imparts unique electronic properties and reactivity compared to its analogs with benzene, pyridine, or furan rings
Properties
IUPAC Name |
5-chloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S/c1-17-13(19)7-3-2-4-8(11(7)14(17)20)16-12(18)9-5-6-10(15)21-9/h2-6H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFJGZZKQZKPIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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